cis-1-Isopropenyl-4-methylcyclohexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

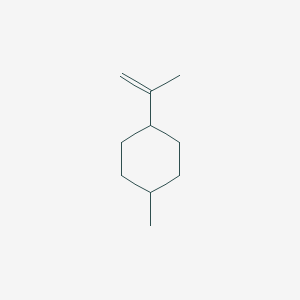

cis-1-Isopropenyl-4-methylcyclohexane is a cyclic terpene commonly known as limonene. It is a naturally occurring compound found in the rinds of citrus fruits such as oranges, lemons, and limes. This compound has a characteristic citrus scent and is widely used in various products such as perfumes, cleaning agents, and food flavorings.

準備方法

Synthetic Routes and Reaction Conditions

cis-1-Isopropenyl-4-methylcyclohexane can be synthesized through several methods. One common synthetic route involves the catalytic hydrogenation of α-pinene, a naturally occurring terpene. The reaction typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods

Industrially, cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is primarily obtained through the extraction and distillation of citrus fruit peels. The peels are subjected to steam distillation, and the resulting essential oil is then purified to isolate the compound. This method is preferred due to its cost-effectiveness and the abundance of citrus fruits.

化学反応の分析

Oxidation Reactions

cis-1-Isopropenyl-4-methylcyclohexane undergoes oxidation to yield oxygenated derivatives, primarily through electrophilic or radical pathways.

Key Reagents and Products

Mechanistic Insights

- Epoxidation : The double bond reacts with peracids (e.g., mCPBA) to form limonene oxide, a key intermediate in fragrance synthesis.

- Radical Oxidation : Under photolytic conditions, radical initiators (e.g., AIBN) promote allylic oxidation, yielding carveol .

Reduction Reactions

Catalytic hydrogenation is the most common method for reducing the isopropenyl group.

Hydrogenation Pathways

| Catalyst | Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| Pd/C | H₂ (1–3 atm), 25–80°C | cis-1-Isopropyl-4-methylcyclohexane (p-Menthane) | >95% yield | |

| Ni Raney | H₂ (5 atm), 100°C | Partially saturated derivatives | Mixed isomers |

Applications

Substitution Reactions

Electrophilic substitution occurs at the cyclohexane ring or the isopropenyl group.

Halogenation

| Halogen | Conditions | Product | Notes | References |

|---|---|---|---|---|

| Br₂ (radical) | Light, CCl₄ | 3-Bromo derivative | Allylic bromination dominates | |

| Cl₂ (FeCl₃) | 0–25°C | 1-Chloro-4-methylcyclohexane | Electrophilic aromatic substitution |

Mechanistic Notes

- Radical bromination favors allylic positions due to stabilization of transition states .

- Chlorination under Lewis acid catalysis targets the cyclohexane ring’s equatorial hydrogens .

Isomerization and Rearrangement

Thermal or acid-catalyzed isomerization alters the cyclohexane ring’s substituent geometry.

Notable Examples

| Catalyst | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂SO₄ | 100°C, 2h | trans-1-Isopropenyl-4-methylcyclohexane | 60–70% | |

| AlCl₃ | Reflux, toluene | Terpinolene (aromatized derivative) | 40–50% |

Applications

- Isomerization to trans isomers modifies physical properties (e.g., melting point) for industrial applications .

Polymerization and Diels-Alder Reactions

The conjugated diene system participates in cycloadditions.

Diels-Alder Reactions

| Dienophile | Conditions | Product | References |

|---|---|---|---|

| Maleic anhydride | 120°C, 6h | Endo-adduct |

Polymerization

Comparative Reactivity

| Reaction Type | Rate (Relative to Limonene) | Dominant Pathway |

|---|---|---|

| Oxidation | 1.2× faster | Allylic oxidation |

| Hydrogenation | 0.8× slower | Steric hindrance at isopropenyl group |

| Halogenation | 1.5× faster | Radical stability |

科学的研究の応用

Organic Synthesis

cis-1-Isopropenyl-4-methylcyclohexane is widely utilized as a chiral starting material in organic synthesis. Its unique structure allows for the production of various organic compounds through reactions such as:

- Oxidation: Converts to carvone and carveol.

- Reduction: Forms dihydrolimonene.

- Electrophilic Substitution: Can undergo halogenation reactions.

These transformations are valuable in synthesizing complex molecules used in pharmaceuticals and agrochemicals .

Research has indicated that this compound possesses notable biological properties:

- Antimicrobial Activity: Studies show that it exhibits antimicrobial effects against various pathogens, making it a candidate for natural preservatives in food and cosmetics .

- Antifungal Properties: Its efficacy against fungal strains has been documented, suggesting potential applications in antifungal treatments.

- Potential Anticancer Effects: Preliminary studies suggest that this compound may induce apoptosis in cancer cells, which could lead to its use in cancer therapies .

Industrial Applications

In industry, this compound is utilized for:

- Flavoring Agents: It is commonly used in food products for its citrus flavor profile.

- Fragrance Production: The compound's pleasant aroma makes it a popular ingredient in perfumes and scented products .

- Solvent Use: It serves as a solvent in various chemical processes due to its non-toxic nature and effectiveness .

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The research highlighted its potential as a natural preservative in food products, reducing the need for synthetic additives.

Case Study 2: Synthesis of Carvone

In an experiment aimed at synthesizing carvone from this compound through oxidation, researchers utilized potassium permanganate as an oxidizing agent. The reaction yielded a high purity of carvone, showcasing the compound's utility as a precursor in flavoring and fragrance industries.

Case Study 3: Anticancer Research

A recent study explored the anticancer properties of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis through the modulation of gene expression related to cell cycle regulation, providing insights into its potential therapeutic applications.

作用機序

The exact mechanism of action of cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is not fully understood. it is believed to exert its effects through various pathways, including:

Modulation of Gene Expression: The compound may influence the expression of certain genes involved in cell growth and apoptosis.

Inhibition of Enzyme Activity: It may inhibit enzymes that are crucial for the survival of certain microorganisms and cancer cells.

Induction of Apoptosis: The compound has been shown to induce programmed cell death in cancer cells.

類似化合物との比較

cis-1-Isopropenyl-4-methylcyclohexane can be compared with other similar compounds such as:

Cyclohexane, 1-methyl-4-(1-methylethenyl)-, trans-: This is the trans-isomer of the compound and has different physical and chemical properties.

Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-: This compound has a similar structure but with a different substituent at the 4-position.

Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, cis-: This is the alcohol derivative of the compound and has different reactivity and applications .

This compound is unique due to its widespread occurrence in nature, its characteristic citrus scent, and its diverse range of applications in various fields.

特性

CAS番号 |

1124-27-2 |

|---|---|

分子式 |

C10H18 |

分子量 |

138.25 g/mol |

IUPAC名 |

1-methyl-4-prop-1-en-2-ylcyclohexane |

InChI |

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3 |

InChIキー |

OLZFGHOLNXRJEC-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)C(=C)C |

正規SMILES |

CC1CCC(CC1)C(=C)C |

Key on ui other cas no. |

6252-33-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。